3-(3,4-Dihydroxyphenyl)-N-phenethylpropenamide, (E)-
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(3,4-dihydroxyphenyl)-N-(2-phenylethyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c19-15-8-6-14(12-16(15)20)7-9-17(21)18-11-10-13-4-2-1-3-5-13/h1-9,12,19-20H,10-11H2,(H,18,21)/b9-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWABIXYAFJMQE-VQHVLOKHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C=CC2=CC(=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCNC(=O)/C=C/C2=CC(=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101030308 | |
| Record name | (2E)-3-(3,4-Dihydroxyphenyl)-N-(2-phenylethyl)acrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101030308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103188-47-2 | |
| Record name | 3-(3,4-Dihydroxyphenyl)-N-phenethylpropenamide, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103188472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E)-3-(3,4-Dihydroxyphenyl)-N-(2-phenylethyl)acrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101030308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3,4-DIHYDROXYPHENYL)-N-PHENETHYLPROPENAMIDE, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BTT4WXT3J9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Studies of Ks370g at the Molecular and Cellular Levels
Modulation of Signaling Pathways
TGF-β/Smad3 Pathway Regulation
The transforming growth factor-beta (TGF-β) signaling pathway is integral to numerous cellular processes, including growth, differentiation, and apoptosis. youtube.com Its dysregulation is often implicated in various diseases. The canonical pathway involves the phosphorylation of receptor-regulated Smads (R-SMADs), such as Smad2 and Smad3, which then form a complex with Smad4 and translocate to the nucleus to regulate gene expression. youtube.comcellsignal.com
Inhibition of Smad2/3 Phosphorylation
The phosphorylation of Smad2 and Smad3 is a critical activation step in the TGF-β signaling cascade. cellsignal.comnih.gov Specifically, upon TGF-β receptor activation, Smad2 is phosphorylated at Ser465 and Ser467, while Smad3 is phosphorylated at Ser423 and Ser425. cellsignal.comscbt.com Research indicates that KS370G can interfere with this process, leading to a reduction in the phosphorylated forms of both Smad2 and Smad3. This inhibitory action on Smad2/3 phosphorylation suggests a direct modulation of the TGF-β signaling pathway by KS370G.
Impact on TGF-β1 Expression and Levels
Table 1: Effect of KS370G on TGF-β1 Levels
| Group | Renal TGF-β1 Expression (Optical Density) | Plasma TGF-β1 Levels (pg/mL) |
| Sham | Lower | Lower |
| Ischemia-Reperfusion Injury (IRI) | Increased | Increased |
| IRI + Vehicle | Increased | Increased |
| IRI + KS370G | Markedly Decreased | Markedly Decreased |
This table summarizes findings from a murine model of ischemia-reperfusion injury, demonstrating KS370G's ability to reduce both local and systemic TGF-β1 levels. researchgate.net
AMPK/SIRT1 Pathway Activation
The AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) pathway is a crucial regulator of cellular energy homeostasis and stress resistance. nih.govnih.gov Activation of this pathway has been linked to various therapeutic benefits.
Phosphorylation of AMPK (Thr 172) and Upstream Regulators (LKB1, CaMKII)
The activation of AMPK is critically dependent on the phosphorylation of threonine 172 (Thr172) in its catalytic subunit. nih.govnih.govcellsignal.com Studies have demonstrated that stimulation of cells with KS370G leads to an increase in AMPK phosphorylation at the Thr172 site. researchgate.net Furthermore, KS370G has been shown to increase the phosphorylation of upstream kinases that are known to activate AMPK, namely Liver Kinase B1 (LKB1) and Calcium/calmodulin-dependent protein kinase II (CaMKII). researchgate.net Specifically, KS370G enhanced the phosphorylation of LKB1 at Ser428 and CaMKII at Thr286. researchgate.net This indicates that KS370G activates AMPK through the modulation of its upstream regulators.
Nuclear Accumulation of p-AMPK
Following its activation via phosphorylation, the translocation of phosphorylated AMPK (p-AMPK) to the nucleus is an important step for it to exert some of its effects on gene expression. nih.govnih.gov Research has shown that treatment with KS370G enhances the accumulation of p-AMPK in the nucleus in a time-dependent manner. researchgate.net This nuclear translocation of the activated kinase suggests that KS370G not only promotes the activation of AMPK but also facilitates its access to nuclear targets, thereby influencing downstream cellular events.
Table 2: Mechanistic Actions of KS370G on the AMPK/SIRT1 Pathway
| Molecular Event | Observation | Upstream Regulators Affected | Cellular Localization |
| AMPK Activation | Increased phosphorylation at Thr172 | LKB1 (p-Ser428) | - |
| CaMKII (p-Thr286) | |||
| p-AMPK Translocation | Enhanced accumulation in the nucleus | - | Nucleus |
This table outlines the key molecular events initiated by KS370G in the activation of the AMPK signaling pathway, including the phosphorylation of AMPK and its upstream kinases, and the subsequent nuclear accumulation of the activated protein. researchgate.net
Influence on Mitochondrial Homeostasis and Bioenergetics
Current publicly available scientific literature did not yield specific research findings regarding the direct influence of KS370G on mitochondrial homeostasis and bioenergetics.
ERK, AKT, and GSK3β Phosphorylation Modulation
While direct studies detailing the modulation of ERK and GSK3β phosphorylation by KS370G are not prominently available in the reviewed literature, related research on similar caffeamide derivatives provides some context. One such derivative, Caffeamide 36-13, has been shown to exert its effects through the activation of AMP-activated protein kinase (AMPK). nih.gov The AMPK signaling pathway is intricately connected with the AKT pathway, which is a known regulator of GSK3β. nih.govmdpi.com Another study notes that a caffeamide derivative, KS370G, exhibits hypoglycemic activity through both insulin-dependent and insulin-independent mechanisms, which often involve the modulation of pathways like AKT. nih.govnih.gov However, explicit evidence detailing KS370G's role in the phosphorylation of ERK, AKT, and GSK3β requires further investigation.
NF-κB Pathway Regulation
KS370G, a caffeamide derivative, has been shown to attenuate renal fibrosis by reducing inflammation and oxidative stress. jst.go.jp The anti-inflammatory effects of caffeic acid derivatives are often linked to the regulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. researchgate.net The NF-κB pathway is a central coordinator of inflammatory responses. nih.govfrontiersin.org In microglial cells, KS370G has demonstrated anti-neuroinflammatory effects, further suggesting a potential role in modulating inflammatory pathways such as NF-κB. frontiersin.org
SIRT1/eNOS Pathway Activation
There is currently no specific information available in the reviewed scientific literature detailing the activation of the SIRT1/eNOS pathway by KS370G. The SIRT1/eNOS pathway is crucial for endothelium-dependent vasodilation and vascular health, with SIRT1 activating endothelial nitric oxide synthase (eNOS) through deacetylation. nih.govfrontiersin.org
HO-1 Expression and Activity
Studies indicate that KS370G reduces oxidative stress. jst.go.jp Heme oxygenase-1 (HO-1) is a critical enzyme in the cellular defense against oxidative stress. frontiersin.org The induction of HO-1 is a key response to various stressors and is regulated by transcription factors such as NRF2. frontiersin.orgnih.gov While the anti-oxidative properties of KS370G suggest a potential interaction with the HO-1 pathway, direct evidence of KS370G inducing HO-1 expression and activity is not detailed in the available literature.
SOCS-3 Expression
No specific research findings are currently available that describe the effect of KS370G on the expression of Suppressor of Cytokine Signaling 3 (SOCS-3). SOCS-3 is a key negative regulator of cytokine signaling pathways, such as the JAK/STAT pathway, and its expression is often induced in response to inflammatory stimuli. nih.gov
Cellular Processes Affected by KS370G
Research has identified several cellular processes that are influenced by the actions of KS370G. These findings highlight the compound's potential as a modulator of complex biological responses.
Key Cellular Processes Influenced by KS370G:
| Cellular Process | Observed Effect of KS370G | Relevant Pathway(s) |
| Renal Fibrosis | Attenuates renal interstitial fibrosis by reducing Extracellular Matrix (ECM) synthesis and increasing ECM degradation. nih.gov | TGF-β1/Smad2/3 nih.gov |
| Inflammation | Reduces inflammation in models of renal injury and neuroinflammation. jst.go.jpfrontiersin.org | Likely involves NF-κB jst.go.jpfrontiersin.org |
| Oxidative Stress | Attenuates oxidative stress in a model of unilateral ureteral obstruction-induced renal fibrosis. jst.go.jp | Potentially involves HO-1 jst.go.jp |
| Glucose Metabolism | Exhibits antihyperglycemic effects, stimulates insulin (B600854) release, and increases glucose utilization. nih.gov | Insulin signaling pathways nih.govnih.gov |
| Myofibroblast Activation | Prevents the activation of myofibroblasts in an animal model of renal injury. nih.gov | TGF-β1/Smad2/3 nih.gov |
| Epithelial-Mesenchymal Transition (EMT) | Inhibits renal EMT in response to TGF-β1 stimulation. nih.gov | TGF-β1/Smad2/3 nih.gov |
Mesothelial-Mesenchymal Transition (MMT) Inhibition
Current scientific literature available through public search databases does not provide specific information regarding the direct effects of KS370G on Mesothelial-Mesenchymal Transition (MMT). The primary focus of existing research has been on the compound's impact on Epithelial-Mesenchymal Transition (EMT), particularly within renal tubular epithelial cells. nih.gov MMT is an analogous process where mesothelial cells, which line body cavities, transform into migratory, fibroblast-like cells, contributing to conditions like peritoneal fibrosis. nih.govnih.gov While both EMT and MMT share common pathways, such as TGF-β1 signaling, direct studies confirming KS370G's inhibitory action on MMT are not presently available.
Extracellular Matrix (ECM) Protein Modulation
KS370G has been shown to significantly modulate the expression and deposition of key extracellular matrix proteins that contribute to the structural formation of fibrotic scar tissue. nih.govnih.gov In models of renal fibrosis, the compound effectively counteracts the pathological accumulation of these proteins. nih.gov
Regulation of Fibronectin Expression
In experimental models of renal injury, KS370G has been observed to inhibit the increased expression of fibronectin. nih.govnih.gov Fibronectin is a critical component of the ECM that plays a significant role in cell adhesion and migration, and its overexpression is a hallmark of fibrosis. Research indicates that KS370G administration markedly attenuates the upregulation of fibronectin in the context of both ischemia-reperfusion injury and unilateral ureteral obstruction-induced fibrosis. nih.govnih.gov
Regulation of Collagen I Expression and Deposition
The compound also demonstrates a notable ability to reduce the expression and deposition of Collagen I, the primary structural protein in fibrotic tissue. nih.govnih.gov Studies show that KS370G treatment leads to a significant attenuation of collagen deposition in obstructed kidneys. nih.gov This effect is crucial, as the excessive accumulation of collagen is directly responsible for the scarring and loss of function in affected organs. nih.gov
Epithelial-Mesenchymal Transition (EMT) Reversal
A key mechanism of KS370G's anti-fibrotic action is its ability to interfere with and reverse the process of Epithelial-Mesenchymal Transition (EMT). nih.gov EMT is a cellular program where epithelial cells lose their characteristic features and acquire a mesenchymal, fibroblast-like phenotype, driving the production of ECM. This transition is often initiated by signaling molecules like Transforming growth factor-beta 1 (TGF-β1). nih.gov KS370G has been shown to counteract these TGF-β1-induced changes in renal tubular epithelial cells. nih.gov
E-cadherin Upregulation
KS370G effectively prevents the downregulation of E-cadherin, a crucial epithelial cell adhesion molecule. nih.gov In the process of EMT, E-cadherin expression is typically suppressed, leading to a loss of cell-cell adhesion and increased cell motility. KS370G reverses this effect, thereby helping to maintain the stable epithelial phenotype. In TGF-β1-stimulated renal epithelial cells (NRK52E and HK-2), KS370G was found to significantly prevent the loss of E-cadherin expression. nih.gov
α-SMA Downregulation
Concurrently, KS370G inhibits the de novo expression of α-smooth muscle actin (α-SMA), a well-established marker for myofibroblasts, which are the primary cells responsible for ECM deposition in fibrosis. nih.govnih.gov By preventing the upregulation of α-SMA in epithelial cells stimulated by TGF-β1, KS370G effectively halts their transition into a pro-fibrotic mesenchymal state. nih.gov
Table 1: Effect of KS370G on EMT Markers in TGF-β1 Stimulated Renal Cells
| Cell Line | Marker | Treatment Condition | Observed Effect on Marker Expression |
|---|---|---|---|
| NRK52E | E-cadherin | TGF-β1 | Marked Decrease |
| E-cadherin | TGF-β1 + KS370G | Significant prevention of decrease | |
| α-SMA | TGF-β1 | Marked Increase | |
| α-SMA | TGF-β1 + KS370G | Significant prevention of increase | |
| HK-2 | E-cadherin | TGF-β1 | Marked Decrease |
| E-cadherin | TGF-β1 + KS370G | Significant prevention of decrease | |
| α-SMA | TGF-β1 | Marked Increase | |
| α-SMA | TGF-β1 + KS370G | Significant prevention of increase |
Data derived from studies on TGF-β1 stimulated renal tubular epithelial cells. nih.gov
Table 2: Mentioned Compounds
| Compound Name |
|---|
| α-smooth muscle actin (α-SMA) |
| Collagen I |
| E-cadherin |
| Fibronectin |
| KS370G |
Inhibition of Cellular Apoptosis
Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis. Its inhibition is a key mechanism for cell survival and is often a target in therapeutic research. The process is regulated by a complex interplay of pro-apoptotic and anti-apoptotic proteins.
Survival signals can activate pathways like the PI3K/Akt pathway, which in turn phosphorylates and inactivates pro-apoptotic proteins such as Bad, Bax, and caspase-9. cellsignal.com Another way apoptosis is inhibited is through the upregulation of anti-apoptotic proteins from the Bcl-2 family, like Bcl-xL and Bcl-2 itself. cellsignal.com These proteins act on the mitochondria to prevent the release of cytochrome c, a key step in the intrinsic apoptotic pathway. cellsignal.com
Research on various compounds, such as GSK-3 inhibitors, has shown that they can induce apoptosis in cancer cells by affecting these pathways. nih.govnih.gov For example, some inhibitors lead to the dephosphorylation of the anti-apoptotic protein Bcl-2 and downregulation of Bcl-xL, promoting cell death. nih.gov Therefore, a compound like KS370G, if it were to inhibit apoptosis, would likely interact with these or similar molecular targets to prevent the activation of the caspase cascade that ultimately leads to cell death.
Impact on Glucose Utilization and Glycogen (B147801) Content
Glucose is a primary energy source for cells, and its storage form is glycogen, found mainly in the liver and skeletal muscles. physio-pedia.com The utilization of glucose and the maintenance of glycogen stores are fundamental for cellular energy metabolism, especially during physical activity. nih.gov
Muscle glycogen is a readily available fuel source during exercise. physio-pedia.com Its depletion can lead to fatigue. The uptake of glucose from the bloodstream into muscle cells is facilitated by glucose transporters, such as GLUT4. youtube.com The rate of muscle glycogen breakdown is largely dependent on exercise intensity. nih.gov
The glycogen content within a muscle cell can influence the rate of glucose uptake during subsequent exercise. nih.gov Studies have shown that when muscle glycogen is low, glucose uptake can be significantly increased, suggesting a feedback mechanism. nih.gov However, this relationship can be overridden by systemic factors like hormone and substrate availability in the blood. nih.gov A hypothetical compound, KS370G, impacting these processes could potentially alter the activity of enzymes like glycogen phosphorylase, which is involved in glycogen breakdown, or influence the translocation of GLUT4 transporters to the cell membrane.
Table 1: Theoretical Impact of KS370G on Glucose and Glycogen Metabolism
| Parameter | Potential Effect of KS370G | Cellular Consequence |
| Glucose Uptake | Increase/Decrease | Alters intracellular glucose availability for energy. |
| Glycogen Synthesis | Enhance/Inhibit | Affects the capacity for glucose storage. |
| Glycogenolysis | Enhance/Inhibit | Modulates the release of stored glucose for immediate use. |
This table is illustrative and not based on experimental data for KS370G.
Modulation of Insulin Release
Insulin, a hormone secreted by the pancreatic beta-cells, is a principal regulator of glucose homeostasis. Its release is primarily stimulated by elevated blood glucose levels, but it is also influenced by other factors like amino acids. nih.gov
The process of insulin secretion is complex. For instance, while glucose is a potent stimulator of insulin release, its absence can prevent insulin secretion even in the presence of other secretagogues like amino acids. nih.gov This indicates that glucose has a permissive role in the beta-cell's response to other stimuli. The interaction between different nutrients and hormones fine-tunes the insulin release to maintain metabolic balance. nih.govnih.gov
A compound such as KS370G that modulates insulin release would likely target the pancreatic beta-cells. Its mechanism could involve interacting with ion channels, metabolic pathways within the beta-cell that sense glucose levels, or the signaling cascades that are initiated by other secretagogues. For example, it could mimic the effects of glucose in potentiating insulin release or, conversely, inhibit the pathways leading to insulin secretion.
Table 2: Potential Mechanisms for KS370G in Modulating Insulin Release
| Target | Potential Action of KS370G | Outcome on Insulin Secretion |
| Pancreatic Beta-Cell Metabolism | Alter ATP/ADP ratio | Increase/Decrease |
| Ion Channels (e.g., KATP channels) | Modulate channel opening/closing | Increase/Decrease |
| Signaling Pathways | Activate/Inhibit protein kinases | Increase/Decrease |
This table is illustrative and not based on experimental data for KS370G.
Experimental Methodologies for Investigating Ks370g
In Vitro Experimental Models
In vitro studies are crucial for understanding the direct impact of KS370G on specific cell types and their responses to various pathological stimuli.
Several distinct cell lines have been employed to investigate the effects of KS370G, reflecting its diverse potential applications. Key among these are renal tubular epithelial cells and microglial cells.
NRK52E Cells: These are rat renal tubular epithelial cells, commonly used to study renal fibrosis and epithelial-mesenchymal transition (EMT) scienceopen.comnih.govnih.gov. KS370G has been investigated in NRK52E cells to assess its antifibrotic properties scienceopen.comnih.gov.
HK-2 Cells: As human renal tubular epithelial cells, HK-2 cells serve as a human-relevant model for renal studies, including those on fibrosis and EMT scienceopen.comnih.govnih.gov. KS370G's effects on these cells parallel those observed in NRK52E cells, indicating its relevance across species for renal protection scienceopen.comnih.gov.
BV-2 Microglia: These are immortalized mouse microglial cells, frequently utilized as an in vitro model for studying neuroinflammation and microglial activation researchgate.netnih.gov. KS370G has been examined in BV-2 microglia for its anti-neuroinflammatory effects researchgate.net.
3T3-L1 Adipocytes and C2C12 Myotubes: These cell lines, derived from mouse preadipocytes and myoblasts respectively, are used to investigate metabolic effects, such as glucose consumption and insulin (B600854) sensitivity mdpi.com. KS370G, identified as compound 36, has been tested in these models for its potential glucose-lowering activity mdpi.com.
| Cell Line | Origin/Type | Primary Application in KS370G Studies |
|---|---|---|
| NRK52E | Rat Renal Tubular Epithelial Cells | Renal fibrosis, Epithelial-Mesenchymal Transition (EMT) |
| HK-2 | Human Renal Tubular Epithelial Cells | Renal fibrosis, Epithelial-Mesenchymal Transition (EMT) |
| BV-2 Microglia | Mouse Microglial Cells | Neuroinflammation, Microglial Activation |
| 3T3-L1 Adipocytes | Mouse Preadipocytes | Glucose consumption, Anti-diabetic activity |
| C2C12 Myotubes | Mouse Myoblasts | Glucose consumption, Anti-diabetic activity |
To mimic disease states in vitro and evaluate KS370G's therapeutic potential, specific pathological inducers are applied to the cell lines.
TGF-β1 (Transforming Growth Factor-beta 1): This cytokine is a potent inducer of renal fibrosis and EMT scienceopen.comnih.gov. In NRK52E and HK-2 cells, TGF-β1 stimulation is used to induce fibrotic responses, against which the antifibrotic effects of KS370G are assessed scienceopen.comnih.gov.
LPS/IFN-γ (Lipopolysaccharide/Interferon-gamma): A combination of Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) is commonly used to activate microglia and induce an inflammatory response researchgate.netuio.nonih.gov. In BV-2 microglia, LPS/IFN-γ stimulation is employed to study KS370G's anti-neuroinflammatory properties researchgate.net.
| Inducer | Pathological Condition Induced | Cell Lines Used |
|---|---|---|
| TGF-β1 | Renal Fibrosis, Epithelial-Mesenchymal Transition (EMT) | NRK52E, HK-2 |
| LPS/IFN-γ | Microglial Activation, Neuroinflammation | BV-2 Microglia |
A variety of biochemical and molecular assays are employed to quantify the effects of KS370G on protein expression, signaling pathways, and cellular processes.
Western blotting is a widely used technique for detecting and quantifying specific proteins and their post-translational modifications, such as phosphorylation, in cell lysates raybiotech.comnih.govrndsystems.com.
Protein Expression Analysis: In studies involving KS370G, Western blotting has been utilized to measure the expression levels of various proteins associated with renal fibrosis and EMT, including Plasminogen Activator Inhibitor-1 (PAI-1), alpha-smooth muscle actin (α-SMA), vimentin (B1176767), E-cadherin, fibronectin, and collagen I scienceopen.comnih.gov. For instance, KS370G significantly reduced TGF-β1-induced PAI-1 expression in NRK52E and HK-2 cells scienceopen.com. It also decreased α-SMA and vimentin expression while increasing E-cadherin expression in these cells when stimulated with TGF-β1 scienceopen.comnih.gov.
Phosphorylation Analysis: Western blotting is also critical for assessing protein phosphorylation, which often indicates activation of signaling pathways raybiotech.comrndsystems.comresearchgate.net. KS370G has been shown to inhibit TGF-β1-induced phosphorylation of Smad2/3 in NRK52E cells, suggesting a mechanism involving the TGF-β/Smad signaling pathway scienceopen.comnih.gov. Furthermore, in microglial studies, KS370G's anti-inflammatory effects were found to be regulated by the phosphorylation of adenosine (B11128) monophosphate-activated protein kinase-alpha (AMPK-α) researchgate.net.
| Target Protein/Pathway | Observed Effect with KS370G | Cell Line(s) |
|---|---|---|
| PAI-1 expression | Significantly reduced TGF-β1-induced expression | NRK52E, HK-2 |
| α-SMA expression | Decreased TGF-β1-induced expression | NRK52E, HK-2 |
| Vimentin expression | Decreased TGF-β1-induced expression | NRK52E, HK-2 |
| E-cadherin expression | Increased TGF-β1-downregulated expression | NRK52E, HK-2 |
| Fibronectin expression | Decreased TGF-β1-induced expression | NRK52E, HK-2 |
| Collagen I expression | Decreased TGF-β1-induced expression | NRK52E, HK-2 |
| Smad2/3 phosphorylation | Inhibited TGF-β1-induced phosphorylation | NRK52E |
| AMPK-α phosphorylation | Induced phosphorylation, regulating anti-inflammatory effects | BV-2 Microglia |
Enzyme-Linked Immunosorbent Assay (ELISA) is a common immunological assay used to quantify soluble proteins, such as cytokines and growth factors, in biological samples nih.govnih.govd-nb.infomybiosource.com.
TGF-β1 Quantification: ELISA has been employed to quantify levels of Transforming Growth Factor-beta 1 (TGF-β1) researchgate.net. For example, studies on KS370G's antifibrotic effects included the measurement of plasma TGF-β1 levels, which were shown to be decreased by KS370G treatment researchgate.net. This assay helps confirm the compound's influence on key signaling molecules involved in pathological processes.
Assays for Reactive Oxygen Species (ROS) generation and antioxidant enzyme activity are used to evaluate oxidative stress and the cellular antioxidant defense system signosisinc.comscielo.org.mxmdpi.com. While specific detailed findings of KS370G directly on these assays are not explicitly provided in the snippets, it is noted that KS370G inhibited renal fibrosis via reduction of inflammation and oxidative stress mdpi.com. This implies that such assays are part of the broader investigative framework for compounds like KS370G that modulate oxidative stress.
ROS Generation Assays: These assays typically measure the levels of reactive oxygen species, which are indicators of oxidative stress signosisinc.com. Methods often involve fluorescent probes that are oxidized by ROS, leading to a detectable signal.
Antioxidant Enzyme Activity Assays: These assays quantify the activity of key antioxidant enzymes that neutralize ROS signosisinc.comscielo.org.mx. Commonly measured enzymes include:
Superoxide (B77818) Dismutase (SOD): Catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide signosisinc.comscielo.org.mx.
Glutathione (GSH): A major endogenous antioxidant that plays a critical role in protecting cells from oxidative damage signosisinc.com. Levels of reduced GSH or the GSH/GSSG ratio are often measured.
Malondialdehyde (MDA): A product of lipid peroxidation, serving as a biomarker for oxidative damage to lipids signosisinc.comscielo.org.mx. MDA levels are typically quantified using colorimetric reactions.
Assays for Molecular and Cellular Analysis
Gene Expression Analysis (e.g., RT-qPCR)
Reverse transcription quantitative polymerase chain reaction (RT-qPCR) is a highly sensitive and widely utilized technique for the quantitative analysis of gene expression. This method involves the reverse transcription of RNA into complementary DNA (cDNA), followed by the amplification and detection of specific target sequences using fluorescent dyes or probes. RT-qPCR enables researchers to determine the relative or absolute quantification of target transcripts, providing insights into changes in gene activity in response to interventions like KS370G treatment. thermofisher.comunite.itnih.govbio-rad.com
Detailed Research Findings: Studies investigating KS370G have extensively utilized gene expression analysis to understand its impact on various cellular and molecular pathways, particularly in renal fibrosis and inflammation.
In Unilateral Ureteral Obstruction (UUO) Models:
KS370G significantly reduced the expression of renal inflammatory chemokines and adhesion molecules, including Monocyte Chemoattractant Protein-1 (MCP-1), Vascular Cell Adhesion Molecule-1 (VCAM-1), Intercellular Adhesion Molecule-1 (ICAM-1), and the monocyte cell marker CD11b. medchemexpress.com
It also reversed the expression levels of renal antioxidant enzymes, specifically superoxide dismutase (SOD) and catalase, which were altered following UUO. medchemexpress.com
Furthermore, KS370G inhibited the elevated plasma levels of Angiotensin II (Ang II) and Transforming Growth Factor-beta 1 (TGF-β1) induced by UUO, as well as the protein expression of TGF-β1 and the phosphorylation of Smad3 in renal tissue. medchemexpress.com
In Ischemia-Reperfusion Injury (IRI) Models:
KS370G inhibited the IRI-induced increase in the expression of key fibrosis markers such as fibronectin, vimentin, and alpha-smooth muscle actin (α-SMA). nih.govscienceopen.com
It also reduced the elevated plasma levels of TGF-β1 in mice subjected to IRI. nih.govscienceopen.com
In In Vitro Renal Epithelial Cell Models (HK-2 and NRK52E cells stimulated by TGF-β1):
KS370G demonstrated the ability to reverse the TGF-β1-induced downregulation of E-cadherin and upregulation of α-SMA, indicating an inhibition of epithelial-mesenchymal transition (EMT). nih.govscienceopen.comairitilibrary.com
It decreased the expression of extracellular matrix (ECM) proteins, including fibronectin and collagen I, and also reduced the expression of Plasminogen Activator Inhibitor-1 (PAI-1). nih.govscienceopen.comairitilibrary.com
Crucially, KS370G inhibited the TGF-β1-induced phosphorylation of Smad2/3, a critical signaling pathway in fibrosis. nih.govscienceopen.comairitilibrary.com
In Microglial Cells:
KS370G inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.net
It also induced the expression of heme oxygenase (HO)-1 and suppressors of cytokine signaling (SOCS)-3. researchgate.net
Table 1: Effects of KS370G on Gene and Protein Expression in Renal Fibrosis Models
| Target Marker / Protein | Model System | Effect of KS370G Treatment (vs. control/disease model) | Reference |
| MCP-1, VCAM-1, ICAM-1, CD11b | UUO mice | Significantly lowered expression | medchemexpress.comairitilibrary.com |
| SOD, Catalase | UUO mice | Reversed altered expression (increased) | medchemexpress.comairitilibrary.com |
| Ang II (plasma) | UUO mice | Significantly inhibited elevated levels | medchemexpress.comairitilibrary.com |
| TGF-β1 (plasma, protein expression) | UUO mice | Significantly inhibited elevated levels and expression | medchemexpress.comairitilibrary.com |
| Smad3 phosphorylation | UUO mice, HK-2, NRK52E cells | Inhibited phosphorylation | medchemexpress.comnih.govscienceopen.comairitilibrary.com |
| Fibronectin | IRI mice, HK-2, NRK52E cells | Inhibited increase, decreased expression | nih.govscienceopen.comairitilibrary.comresearchgate.net |
| Vimentin | IRI mice, UUO mice | Inhibited increase, reduced upregulation | nih.govscienceopen.comairitilibrary.com |
| α-SMA | IRI mice, UUO mice, HK-2, NRK52E cells | Inhibited increase, reduced upregulation, decreased expression | nih.govscienceopen.comairitilibrary.com |
| E-cadherin | HK-2, NRK52E cells | Reversed downregulation (increased expression) | nih.govscienceopen.comairitilibrary.com |
| Collagen I | HK-2, NRK52E cells | Decreased expression | nih.govscienceopen.comairitilibrary.com |
| PAI-1 | HK-2, NRK52E cells | Decreased expression | nih.govscienceopen.comairitilibrary.com |
| iNOS, COX-2 | Microglial cells | Inhibited expression | researchgate.net |
| HO-1, SOCS-3 | Microglial cells | Induced expression | researchgate.net |
Mitochondrial Function Assessment (e.g., Mitochondrial Membrane Potential, ATP Synthesis)
Mitochondrial function is critical for cellular health, with the mitochondrial membrane potential (MMP) being a key indicator of its integrity and activity. Assays for MMP typically employ cationic fluorescent dyes that accumulate in the mitochondria in a membrane potential-dependent manner. nih.govthermofisher.com ATP synthesis, the primary function of mitochondria through oxidative phosphorylation, is another crucial parameter for evaluating mitochondrial health. ATP levels can be measured using various detection reagents that generate a signal proportional to the amount of ATP present. nih.govnih.govpromega.comabcam.com Assessing these parameters helps in understanding the impact of compounds on cellular energy metabolism and potential mitochondrial dysfunction. nih.govthermofisher.comnih.gov
Detailed Research Findings: While KS370G has been identified as a cardiovascular protective agent and shown to affect oxidative stress markers, specific detailed research findings directly quantifying its effects on mitochondrial membrane potential or ATP synthesis were not explicitly provided in the search results. However, the general relevance of these assays in assessing cellular health and the impact of compounds on mitochondrial function remains paramount for comprehensive investigations of KS370G.
Cell Viability Assays
Cell viability assays are fundamental tools used to determine the number of live, healthy cells within a sample. These assays are crucial for evaluating the cellular response to various stimuli, including chemical compounds. They often rely on measuring metabolic activity (e.g., tetrazolium reduction assays like WST-1, MTT, MTS, XTT), ATP content, or cell proliferation as indicators of cell health. abcam.comthermofisher.comnih.gov Loss of membrane integrity can also indirectly indicate cell death. abcam.com
Detailed Research Findings: Cell viability assays have been employed in studies involving KS370G to assess its potential cytotoxic effects on various cell lines.
The WST-1 assay was utilized to assess the cytotoxicity of KS370G against human LNCAP cells, measuring the reduction in cell viability after 24 hours of exposure. medchemexpress.com
The MTT assay was used to measure cell viability in BV-2 microglia treated with different concentrations of KS370G. researchgate.net
While these studies confirm the application of cell viability assays in KS370G research, specific quantitative data (e.g., IC50 values or percentage viability at various concentrations) were not detailed in the provided snippets.
Nitric Oxide (NO) and PGE2 Production Assays
Nitric oxide (NO) and Prostaglandin E2 (PGE2) are important signaling molecules involved in various physiological and pathological processes, particularly inflammation. NO production can be quantified by measuring the concentration of nitrite, a stable metabolite of NO, in cell culture supernatants. nih.gov PGE2 levels are typically measured using enzyme-linked immunosorbent assay (ELISA) kits. researchgate.netcaymanchem.com These assays are vital for understanding a compound's anti-inflammatory or pro-inflammatory effects. nih.govpsu.edu
Detailed Research Findings: Investigations into KS370G's effects on inflammatory mediators have included the assessment of NO and PGE2 pathways.
KS370G significantly inhibited the release of nitric oxide (NO) in microglia. researchgate.net This inhibition was associated with a decrease in the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for NO production in inflammatory contexts. researchgate.net
Although direct data on PGE2 production by KS370G was not explicitly found, KS370G's inhibition of cyclooxygenase-2 (COX-2) expression in microglia researchgate.net is noteworthy, as COX-2 is a key enzyme in the synthesis of PGE2. nih.govpsu.edu This suggests a potential indirect effect on PGE2 levels.
In Vivo Experimental Models
In vivo experimental models are crucial for translating in vitro findings into a more physiologically relevant context, allowing for the study of complex interactions within a living organism.
Animal Models and Their Relevance
Animal models play a pivotal role in understanding the pathogenesis of diseases and evaluating the efficacy of potential therapeutic agents. For chronic kidney disease (CKD), which is largely driven by kidney fibrosis, rodent models are extensively used due to their ability to mimic key aspects of human renal pathology. springernature.com
Renal Fibrosis Models (e.g., Unilateral Ureteral Obstruction (UUO), Ischemia-Reperfusion Injury (IRI))
The Unilateral Ureteral Obstruction (UUO) and Ischemia-Reperfusion Injury (IRI) models are two of the most commonly employed mouse models for studying renal fibrosis. springernature.com
The UUO model involves ligating one ureter, leading to obstructive nephropathy and progressive renal interstitial fibrosis in the obstructed kidney. This model is characterized by inflammation, oxidative stress, and excessive extracellular matrix deposition. medchemexpress.comairitilibrary.com
The IRI model involves transient occlusion of the renal artery, followed by reperfusion, which induces acute kidney injury that can progress to chronic fibrosis. nih.govscienceopen.comairitilibrary.com Both models are valuable for investigating antifibrotic agents and their underlying mechanisms. springernature.com
Detailed Research Findings: KS370G has been extensively studied in these in vivo renal fibrosis models, demonstrating significant protective effects.
Unilateral Ureteral Obstruction (UUO) Model:
In mice subjected to UUO, oral administration of KS370G (10 mg/kg once daily for 13 days) significantly attenuated the progression of renal fibrosis. medchemexpress.com
This was evidenced by a marked reduction in collagen deposition in the obstructed kidney. medchemexpress.comairitilibrary.com
KS370G inhibited the expression of key renal fibrosis markers, including fibronectin, type I collagen, vimentin, and α-smooth muscle actin (α-SMA). medchemexpress.comairitilibrary.com
The compound also lowered renal malondialdehyde (MDA) levels, indicating a reduction in oxidative stress, and reversed the expression of renal antioxidant enzymes (SOD and catalase). medchemexpress.comairitilibrary.com
Furthermore, KS370G inhibited the elevated plasma levels of Ang II and TGF-β1, along with the expression of TGF-β1 protein and Smad3 phosphorylation in the kidney, suggesting a modulation of profibrotic signaling pathways. medchemexpress.comairitilibrary.com
Ischemia-Reperfusion Injury (IRI) Model:
In mice with renal IRI, oral administration of KS370G (10 mg/kg once daily for 14 days post-operation) markedly attenuated collagen deposition. nih.govscienceopen.com
It inhibited the IRI-induced increase in the expression of fibronectin, vimentin, and α-SMA in the mouse kidney. nih.govscienceopen.com
KS370G also reduced kidney tissue TGF-β1 protein expression and plasma TGF-β1 levels in IRI kidneys. nih.govscienceopen.com
These findings collectively indicate that KS370G attenuates renal injury in the IRI model by preventing myofibroblast activation and extracellular matrix deposition. nih.govscienceopen.com
Table 2: Effects of KS370G on Renal Fibrosis Markers in In Vivo Animal Models
| Model System | Treatment Regimen (KS370G) | Key Fibrosis Markers Affected | Observed Effect of KS370G | Reference |
| UUO mice | 10 mg/kg oral, 13 days | Collagen deposition | Significantly attenuated | medchemexpress.comairitilibrary.com |
| UUO mice | 10 mg/kg oral, 13 days | Fibronectin, Type I collagen, Vimentin, α-SMA | Inhibited expression | medchemexpress.comairitilibrary.com |
| UUO mice | 10 mg/kg oral, 13 days | Renal MDA levels | Reduced | medchemexpress.comairitilibrary.com |
| IRI mice | 10 mg/kg oral, 14 days | Collagen deposition | Markedly attenuated | nih.govscienceopen.com |
| IRI mice | 10 mg/kg oral, 14 days | Fibronectin, Vimentin, α-SMA | Inhibited increase, reduced upregulation | nih.govscienceopen.com |
| IRI mice | 10 mg/kg oral, 14 days | Kidney tissue TGF-β1 protein expression, plasma TGF-β1 levels | Reduced | nih.govscienceopen.com |
Assessment of Pathological Parameters
Echocardiography for Cardiac Function Assessment
Echocardiography is a non-invasive, widely utilized imaging technique that employs sound waves to create detailed pictures of the heart's structure and assess its function. heart.orgnih.gov This method is crucial for evaluating various parameters of cardiac performance, including the size and shape of the heart chambers, the heart's pumping strength (e.g., left ventricular ejection fraction, LVEF), blood flow dynamics, and the proper functioning of heart valves. heart.orgnih.govasecho.org Advanced echocardiographic techniques, such as speckle-tracking analysis, can also assess global longitudinal strain (GLS), which provides a more sensitive measure of myocardial function and can detect subtle left ventricular dysfunction. nih.gov
Measurement of Organ Hypertrophy
Organ hypertrophy, particularly cardiac and renal hypertrophy, is a significant pathological condition often investigated in studies involving compounds like KS370G. nih.govscienceopen.comnih.gov Experimental methodologies for assessing organ hypertrophy typically involve a combination of macroscopic, histological, and molecular analyses.
In studies investigating KS370G's effects on cardiac hypertrophy, methods include:
Histological Staining: Hematoxylin and Eosin (H.E.) staining is used to observe the diameter of cardiomyocytes, while Masson's trichrome (M.T.) staining is employed to assess collagen accumulation, an indicator of cardiac fibrosis which is often associated with hypertrophy. nih.gov
Molecular Analysis: Western blot analysis is utilized to quantify the protein levels of key markers associated with cardiac remodeling and hypertrophy, such as α-smooth muscle actin (α-SMA) and the phosphorylation status of signaling molecules like extracellular signal-regulated kinases (ERK), protein kinase B (AKT), and glycogen (B147801) synthase kinase 3β (GSK3β). nih.gov
Biochemical Markers: Plasma levels of atrial natriuretic peptide (ANP) and lactate (B86563) dehydrogenase (LDH) can also be measured, as their levels often correlate with cardiac stress and damage. nih.gov
Research findings indicate that chronic oral treatment with KS370G (1 mg/kg) significantly inhibited cardiac hypertrophy and improved cardiac function induced by pressure overload in mice. nih.gov This was evidenced by a reduction in the pressure overload-induced increase of α-SMA and decreased phosphorylation of ERK, AKT, and GSK3β. nih.gov Furthermore, KS370G treatment was found to reduce cardiac collagen accumulation. nih.gov
In the context of renal hypertrophy and fibrosis, KS370G has also shown significant effects. Studies on unilateral ureteral obstruction (UUO) and ischemia-reperfusion injury (IRI) mouse models demonstrated that KS370G attenuated renal fibrosis. scienceopen.comnih.gov Quantitative analyses using Masson's trichrome and Picrosirius Red staining showed that KS370G markedly reduced renal interstitial fibrosis and collagen deposition. researchgate.net Western blot analysis revealed that KS370G significantly decreased fibronectin expression, a marker of fibroblast activation, in the kidney. researchgate.net
Table 1: Effect of KS370G on Renal Fibrosis Markers in Murine IRI Model researchgate.net
| Parameter | Sham Group (Mean ± SEM) | IRI/Vehicle Group (Mean ± SEM) | KS370G (10 mg/kg) Group (Mean ± SEM) | Significance (vs. IRI/Vehicle) |
| Fibronectin Expression (Optical Density) | Low | Increased | Decreased Significantly | P < 0.001 |
| Renal Fibrosis Area (%) | Low | Elevated | Markedly Reduced | P < 0.001 |
| Collagen Content (Relative Units) | Low | Elevated | Markedly Reduced | P < 0.001 |
Note: Data are qualitative or based on reported significant reductions as specific numerical values for all parameters were not uniformly available in the provided snippets, except for the significance levels.
Ethical Considerations in Animal Research
The use of animals in research, including studies on compounds like KS370G, is governed by stringent ethical guidelines to ensure humane treatment and minimize suffering. forskningsetikk.nonih.govnih.gov A cornerstone of these guidelines is the "3Rs" principle: Replace, Reduce, and Refine. nih.govsavemyexams.com
Replace: Researchers are obligated to consider alternatives to live animals whenever possible. This includes utilizing in vitro methods (e.g., cell cultures), computer simulations, or re-analyzing existing data (meta-analysis) to achieve research objectives without animal involvement. savemyexams.com
Reduce: The number of animals used in experiments should be minimized to the absolute fewest necessary to obtain statistically significant and scientifically valid results. This often involves careful experimental design and, where appropriate, pilot studies to optimize protocols and sample sizes. nih.govsavemyexams.com
Refine: Experimental procedures and animal care practices must be refined to minimize any potential pain, suffering, distress, or lasting harm to the animals. This encompasses providing appropriate housing conditions, skilled handling by trained personnel, and the judicious use of anesthesia and analgesia during and after procedures. forskningsetikk.nonih.govnih.gov All individuals involved in animal handling must receive explicit instruction in experimental methods and in the care, maintenance, and handling of the specific species being studied. nih.gov
Beyond the 3Rs, ethical considerations also mandate a clear scientific purpose and a thorough cost-benefit analysis before any animal research is approved. forskningsetikk.nonih.govsavemyexams.com The potential benefits of the research, such as advancements in scientific knowledge or improvements in human or animal health, must be substantial enough to justify the use of animals. forskningsetikk.nonih.gov Researchers are responsible for ensuring the scientific quality of their experiments and that the chosen animal model is the most appropriate for addressing the research question. forskningsetikk.nonih.gov
Applications and Therapeutic Potential of Ks370g
Renal Disease Therapeutics
KS370G has demonstrated significant beneficial effects in mitigating renal injury and fibrosis, which are critical pathological processes in chronic kidney diseases.
Attenuation of Renal Fibrosis
Renal fibrosis, characterized by excessive accumulation of extracellular matrix (ECM) proteins, is a common pathway leading to end-stage renal disease. KS370G has been shown to inhibit renal fibrosis by blocking the transforming growth factor-beta (TGF-β)/Smad signaling pathway. nih.govnih.govscienceopen.com This inhibition is achieved by reducing ECM synthesis and enhancing ECM degradation. nih.govscienceopen.com Studies have revealed that KS370G decreases the expression of pro-fibrotic markers such as fibronectin, vimentin (B1176767), α-smooth muscle actin (α-SMA), and collagen I, while reversing the TGF-β1-induced downregulation of E-cadherin, an epithelial cell adhesion molecule. nih.govnih.govscienceopen.com
In models of unilateral ureteral obstruction (UUO), a common cause of renal nephropathy, KS370G significantly attenuates renal fibrosis. medchemexpress.comglpbio.comglpbio.comnih.govtargetmol.com Research indicates that KS370G treatment markedly reduces collagen deposition in the obstructed kidney. nih.gov Furthermore, it inhibits the expression of UUO-induced renal fibrosis markers, including fibronectin, type I collagen, vimentin, and α-SMA. nih.gov
Table 1: Effects of KS370G on Renal Fibrosis Markers in Obstructive Nephropathy (UUO Model)
| Marker/Parameter | Effect of KS370G Treatment (vs. UUO Control) | Reference |
| Collagen Deposition | Significantly attenuated | nih.gov |
| Fibronectin Expression | Inhibited | nih.gov |
| Type I Collagen Expression | Inhibited | nih.gov |
| Vimentin Expression | Inhibited | nih.gov |
| α-SMA Expression | Inhibited | nih.gov |
| MCP-1 Expression | Significantly lowered | nih.gov |
| VCAM-1 Expression | Significantly lowered | nih.gov |
| ICAM-1 Expression | Significantly lowered | nih.gov |
| CD11b Expression | Significantly lowered | nih.gov |
| Renal Malondialdehyde Levels | Reduced | nih.gov |
| SOD Expression | Reversed | nih.gov |
| Catalase Expression | Reversed | nih.gov |
| Plasma AngII Levels | Significantly inhibited | nih.gov |
| Plasma TGF-β1 Levels | Significantly inhibited | nih.gov |
| TGF-β1 Protein Expression | Significantly inhibited | nih.gov |
| Smad3 Phosphorylation | Significantly inhibited | nih.gov |
Beyond its direct anti-fibrotic actions, KS370G also lowers the expression of renal inflammatory chemokines and adhesion molecules, such as monocyte chemoattractant protein-1 (MCP-1), vascular cell adhesion molecule-1 (VCAM-1), intercellular adhesion molecule-1 (ICAM-1), and CD11b. nih.gov It has also been shown to reduce renal malondialdehyde levels and restore the expression of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase following UUO. nih.gov These effects are potentially mediated by the inhibition of Angiotensin II (AngII), TGF-β, and Smad3 signaling pathways. nih.gov
Preservation of Renal Function
While direct quantitative data on specific renal function markers (e.g., GFR, creatinine, BUN) for KS370G were not extensively detailed in the provided search results, the compound's strong anti-fibrotic and anti-inflammatory actions in both obstructive nephropathy and ischemia-reperfusion injury models are crucial for the long-term preservation of renal function. By attenuating extracellular matrix accumulation, reducing myofibroblast activation, and inhibiting key pro-fibrotic signaling pathways, KS370G helps maintain the structural integrity and functional capacity of the kidney, thereby contributing to the preservation of renal function. nih.govnih.govscienceopen.comnih.gov
Cardiovascular Health
Beyond its renal benefits, KS370G has also shown protective effects on the cardiovascular system, particularly concerning cardiac remodeling.
Improvement of Left Ventricular Hypertrophy and Function
KS370G is recognized as a cardiovascular protective agent that improves left ventricular hypertrophy (LVH) and cardiac function in pressure-overload mice hearts. nih.govmedchemexpress.comglpbio.comsmolecule.comncl.edu.twmedchemexpress.com Chronic oral treatment with KS370G has been shown to inhibit cardiac hypertrophy and enhance cardiac function induced by pressure overload. nih.govmedchemexpress.comglpbio.comncl.edu.tw
Table 2: Effects of KS370G on Cardiac Health Markers in Pressure-Overload Model
| Marker/Parameter | Effect of KS370G Treatment (vs. Pressure Overload Control) | Reference |
| Cardiac Hypertrophy | Inhibited | nih.govmedchemexpress.comglpbio.comncl.edu.tw |
| Left Ventricular Function | Improved | nih.govmedchemexpress.comglpbio.comncl.edu.tw |
| Plasma Atrial Natriuretic Peptide (ANP) Levels | Decreased | nih.govmedchemexpress.comncl.edu.tw |
| Plasma Lactate (B86563) Dehydrogenase (LDH) Levels | Decreased | nih.govmedchemexpress.comncl.edu.tw |
| α-SMA (Cardiac) | Significantly reduced | nih.govmedchemexpress.comncl.edu.tw |
| ERK Phosphorylation | Decreased | nih.govmedchemexpress.comglpbio.comncl.edu.tw |
| AKT Phosphorylation | Decreased | nih.govmedchemexpress.comglpbio.comncl.edu.tw |
| GSK3β Phosphorylation | Decreased | nih.govmedchemexpress.comglpbio.comncl.edu.tw |
| Cardiac Collagen Accumulation | Reduced | nih.govmedchemexpress.comncl.edu.tw |
The mechanism by which KS370G improves left ventricular function and inhibits cardiac hypertrophy involves a decrease in the phosphorylation of extracellular signal-regulated kinases (ERK), protein kinase B (AKT), and glycogen (B147801) synthase kinase 3 beta (GSK3β). nih.govmedchemexpress.comglpbio.comncl.edu.tw Additionally, KS370G has been observed to decrease plasma levels of atrial natriuretic peptide (ANP) and lactate dehydrogenase (LDH), both of which are indicators of cardiac stress and damage. nih.govmedchemexpress.comncl.edu.tw The compound also reduces cardiac collagen accumulation and significantly mitigates the pressure overload-induced increase of α-SMA in the heart, further highlighting its anti-remodeling capabilities. nih.govmedchemexpress.comncl.edu.tw
Protective Effects against Cardiac Fibrosis
Research indicates that KS370G exhibits protective effects against cardiac fibrosis. Chronic oral administration of KS370G (1 mg/kg) in pressure-overload mice hearts has been shown to inhibit cardiac hypertrophy and improve cardiac function nih.gov. This treatment also led to a reduction in cardiac collagen accumulation, a key indicator of fibrosis nih.gov. The beneficial effects of KS370G in this context are associated with a decrease in the phosphorylation of extracellular signal-regulated kinases (ERK), protein kinase B (AKT), and glycogen synthase kinase 3β (GSK3β) nih.gov. Furthermore, KS370G has been noted to reduce plasma levels of atrial natriuretic peptide and lactate dehydrogenase in these models nih.gov.
Metabolic Disorders
KS370G has shown promising effects in the management of metabolic disorders, particularly in regulating glucose and lipid metabolism.
Antihyperglycemic Effects
KS370G exhibits significant antihyperglycemic actions, which have been investigated in various animal models.
Studies have demonstrated the antihyperglycemic effects of KS370G in normal ICR mice, streptozotocin-induced diabetic (T1DM) mice, and diet-induced diabetic (T2DM) mice nih.govresearchgate.netacs.org. Oral administration of KS370G led to a decrease in plasma glucose levels in both normal and diabetic mice nih.govacs.org. This effect was observed to be dose-dependent in normal and diet-induced type 2 diabetic mice nih.govacs.org. Specifically, KS370G significantly attenuated the increase of plasma glucose induced by an intraperitoneal glucose challenge test in both normal and diabetic mice at a dose of 1 mg/kg nih.govresearchgate.netacs.org. In streptozotocin-induced diabetic mice (T1DM), the plasma glucose-lowering activity of KS370G was evident at doses higher than 1.0 mg/kg acs.org.
The following table summarizes the percentage decrease in plasma glucose levels observed with KS370G administration in different mouse models:
| Model Type | KS370G Dose (mg/kg) | Plasma Glucose Decrease (%) | Reference |
| Normal ICR Mice | 0.3 | 19.1 ± 5.6 | researchgate.net |
| 10 | 38.3 ± 2.7 | researchgate.net | |
| Diet-induced Diabetic Mice | 0.05 | 16.6 ± 3.1 | researchgate.net |
| (T2DM) | 10 | 42.4 ± 2.3 | researchgate.net |
| STZ-Diabetic Mice (T1DM) | 1, 5, 10 | ~15 | researchgate.net |
The hypoglycemic effect of KS370G is primarily attributed to its ability to stimulate insulin (B600854) release and enhance glucose utilization nih.govresearchgate.netacs.org. In both normal and type 2 diabetic (NIDDM) mice, KS370G significantly increased blood insulin levels researchgate.net. For instance, blood insulin levels in normal mice increased from 53.4 ± 18.2 to 195.4 ± 26.1 pmol L-1, and in NIDDM mice, from 101.2 ± 24.2 to 233.4 ± 48.4 pmol L-1 (n=8, P < 0.05) researchgate.net. Furthermore, KS370G treatment significantly increased glycogen content in both liver and skeletal muscle, indicating improved glucose storage and utilization nih.govresearchgate.netacs.org. These actions collectively contribute to the compound's positive impact on glucose homeostasis researchgate.netdntb.gov.ua. It has been suggested that KS370G exerts its hypoglycemic activity through both insulin-dependent and insulin-independent mechanisms nih.gov.
Antihyperlipidemic Effects
Beyond its effects on glucose metabolism, KS370G has also been reported to possess antihyperlipidemic properties windows.netproquest.com. While specific detailed data on lipid profiles for KS370G were not extensively detailed in the immediate search results, its classification as having "hypolipidemic effects" alongside its antihyperglycemic actions suggests a broader beneficial impact on metabolic health windows.net.
Neuroinflammatory Conditions
KS370G demonstrates significant anti-neuroinflammatory effects, primarily by inhibiting microglial activation researchgate.netnih.govresearchgate.netresearchgate.net. Microglial activation plays a crucial role in the inflammatory processes associated with various neurodegenerative disorders researchgate.netnih.gov. KS370G has been shown to significantly inhibit the release of nitric oxide (NO) and the expression of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in microglia researchgate.netnih.gov.
Moreover, treatment with KS370G induces the expression of heme oxygenase (HO)-1 and suppressors of cytokine signaling (SOCS)-3 in microglia, which are important in resolving inflammation researchgate.netnih.gov. The anti-inflammatory actions of KS370G are regulated by the nuclear translocation of phosphorylated adenosine (B11128) monophosphate-activated protein kinase-α (AMPK-α) researchgate.netnih.gov. This mechanism involves the up-regulation of HO-1 and SOCS3 expressions researchgate.net. In vivo studies have further confirmed that KS370G exerts significant anti-neuroinflammatory effects on microglial activation and improves motor behavior researchgate.netnih.gov. The protective effects of KS370G were observed to be diminished by the presence of an AMPK inhibitor, Compound C, highlighting the importance of the AMPK pathway in its neuroinflammatory modulation researchgate.netnih.gov.
Inhibition of Neuroinflammation in Microglial Cells
Neuroinflammation, often mediated by microglial activation, plays a significant role in various neurodegenerative disorders. The development of strategies to inhibit microglial activation is therefore considered a crucial approach for identifying neuroprotective agents nih.govresearchgate.netresearchgate.net. KS370G has been observed to significantly inhibit the release of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in microglial cells nih.govresearchgate.net. Furthermore, treatment with KS370G has been shown to induce the expression of heme oxygenase (HO)-1 and suppressors of cytokine signaling (SOCS)-3 in microglia nih.govresearchgate.net. The anti-inflammatory effects of KS370G are regulated by the nuclear translocation of phosphorylated adenosine monophosphate-activated protein kinase-α (AMPK-α) nih.gov. In vivo studies have demonstrated that KS370G exhibits significant anti-neuroinflammatory effects on microglial activation and also improves motor behavior. The protective effect of KS370G was notably diminished by the AMPK inhibitor Compound C, highlighting the involvement of this pathway nih.gov.
Potential for Neuroprotection
Given that inflammatory processes in the central nervous system, particularly those mediated by microglial activation, are implicated in neurodegenerative disorders, the inhibition of microglia is a key strategy for neuroprotection nih.govjneurology.commdpi.com. KS370G's ability to significantly inhibit neuroinflammation in the central nervous system by reducing NO release and suppressing iNOS and COX-2 expression, coupled with its induction of HO-1 activity and suppression of SOCS-3 expression in microglia, positions it as a compound with potential neuroprotective capabilities nih.govviamedica.pl. These actions suggest that KS370G could mitigate neuronal damage associated with inflammatory conditions.
Other Potential Therapeutic Areas (Based on Parent Compound CAPE and Related Derivatives)
Caffeic Acid Phenethyl Ester (CAPE), the parent compound of KS370G, and its derivatives are naturally occurring polyphenols with a wide array of documented biological activities.
Antioxidant and Anti-inflammatory Properties
CAPE is a natural phenolic compound predominantly found in propolis, a resinous mixture collected by honeybees mdpi.comwikipedia.orgmdpi.comnih.govnih.gov. It possesses potent antioxidant, anti-inflammatory, and immunomodulatory properties wikipedia.orgmdpi.comnih.govnih.govnih.govtaylorandfrancis.com. A key mechanism of CAPE's anti-inflammatory action involves its ability to inhibit the activation of nuclear factor-kappa B (NF-κB), a crucial transcription factor in the inflammatory cascade mdpi.commdpi.comnih.govnih.govnih.gov. CAPE can suppress the production of reactive oxygen species (ROS), inhibit NF-κB activation, and directly impede the catalytic activity of inducible nitric oxide synthase (iNOS) mdpi.com. It also modulates various inflammatory pathways, including the inhibition of transcription factors such as NF-κB mdpi.com. Furthermore, CAPE has been shown to inhibit the release of arachidonic acid from cell membranes, which in turn inhibits the activity of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), and suppresses the gene expression of COX-2 nih.gov. Studies have also indicated that CAPE can reduce exudate volume and leukocyte relocation in models of carrageenin-induced inflammation nih.gov. Its antioxidant effects are partly mediated by the activation of Nrf2, leading to the expression of antioxidant enzymes mdpi.com.
Antimicrobial Activity
CAPE and its derivatives exhibit significant antimicrobial activities, including antibacterial and antiviral effects mdpi.commdpi.comnih.govmdpi.comresearchgate.netpeerj.comnih.govasm.org. Research indicates that CAPE has high growth-inhibitory activity against Gram-positive bacteria, particularly Staphylococcus aureus researchgate.net. While showing a strong inhibitory effect on most Gram-positive bacteria, it has a comparatively slight inhibitory effect on most Gram-negative bacteria researchgate.net. Continuous exposure to CAPE for at least six hours can lead to irreversible inhibition of bacterial growth, suggesting a bacteriocidal effect, potentially due to disruptions in the bacterial outer and plasma membranes researchgate.net.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of CAPE against Oral Microorganisms mdpi.com
| Microorganism | MIC (mg/mL) | MBC (mg/mL) |
| Streptococcus mutans | 1 | 1.5 |
| Streptococcus oralis | 1 | 1.5 |
| Staphylococcus aureus | 3 | 4 |
| Streptococcus salivarius | 3 | 4 |
CAPE has also demonstrated promising effects in preventing the growth and proliferation of various oral bacteria mdpi.com. It effectively inhibits the formation of multispecies biofilms and reduces cariogenicity, targeting bacteria such as Streptococcus mutans, Streptococcus oralis, and Streptococcus mitis peerj.comnih.govasm.org.
Alzheimer's Disease Related Bioactivity (e.g., Anti-oxidant, Beta-amyloid Disaggregation)
CAPE has demonstrated neuroprotective effects against neurodegenerative disorders, including Alzheimer's disease (AD) nih.govnih.gov. It contributes to neuronal protection by mitigating oxidative stress, regulating apoptosis, and reducing brain inflammation nih.gov. Caffeic acid, a key component of CAPE, plays a role in managing amyloid-beta (Aβ) aggregation, a hallmark of AD umk.plresearchgate.netresearchgate.netnih.gov. It can prevent the formation of Aβ1-42 fibrils and promote the disaggregation of existing fibrils umk.plresearchgate.netnih.gov. Furthermore, caffeic acid has been shown to reduce amyloid-beta-related brain damage and decrease the expression of amyloid precursor proteins umk.pl. Additionally, caffeic acid can inhibit the activity of acetylcholinesterase and butyrylcholinesterase, enzymes often dysregulated in AD, which may contribute to cognitive health umk.pl.
Theoretical and Computational Research Approaches
Molecular Docking Studies
Molecular docking studies have been performed on KS370G to investigate its interactions with potential biological targets scribd.comnih.gov. These computational simulations aim to predict the preferred orientation of a ligand, such as KS370G, when bound to a protein receptor, and to estimate the binding affinity between them guidetopharmacology.orgnih.govfishersci.ca. While specific details of the targets for KS370G's docking studies are not extensively detailed in all available snippets, it is indicated that such studies have been conducted to understand its antifibrotic effects and other biological actions nih.gov. Given that KS370G is a derivative of caffeic acid phenethyl ester (CAPE) jcancer.orgguidetopharmacology.org, a compound for which molecular docking with proteins like mortalin has been reported, similar approaches are likely applied to KS370G to understand its molecular binding mechanisms jcancer.org.
Enzyme Kinetic Studies
While computational modeling plays a vital role in understanding enzyme mechanisms, predicting kinetic behavior, and analyzing experimental data ctdbase.orgnih.gov, specific enzyme kinetic studies directly involving KS370G were not identified in the current search results. Computational models, such as the Michaelis-Menten model and more complex variations, are used to simulate enzyme-catalyzed reactions, providing insights into underlying mechanisms and predicting behavior under varying conditions like substrate concentrations and temperatures ctdbase.org. The integration of computational modeling with experimental data can offer a comprehensive understanding of enzyme kinetics, including fitting models to experimental data and validating computational predictions ctdbase.orgnih.gov. However, direct research on KS370G's specific enzyme kinetic parameters or its computational enzyme kinetic modeling remains to be detailed in the available literature.
Computational Materials Science Approaches (General, if applicable for KS370G-related materials)
KS370G is characterized as a caffeamide derivative with biological and pharmacological properties jcancer.orguni.luscribd.comfishersci.com, placing its primary research focus within medicinal chemistry, biochemistry, and pharmacology. Computational materials science is an interdisciplinary field that utilizes computational methods to simulate and predict the behavior of materials, often focusing on their physical, chemical, and mechanical properties for engineering applications biomolther.orgtandfonline.comciteab.com. This field typically addresses bulk materials, alloys, polymers, and nanostructures, aiming to design new materials with desired properties nih.govctdbase.orgcdutcm.edu.cnnih.govresearchgate.net. Based on the current available information, no research linking KS370G to general computational materials science approaches was found, as it is not typically classified or studied as a "material" in this context.
Electronic Structure Theory
Electronic structure theory is a fundamental branch of computational chemistry and physics that describes the motion and behavior of electrons in atoms, molecules, and materials by solving quantum mechanical equations researchgate.netnih.govnih.gov. It provides insights into the electronic energy, potential energy surfaces, and various properties of chemical systems researchgate.net. While electronic structure calculations can be performed on any molecule, including KS370G, no specific studies applying electronic structure theory to KS370G within the framework of computational materials science were identified in the search results. The application of electronic structure theory in materials science typically involves understanding properties like conductivity, magnetism, and structural stability in solid-state systems nih.gov.
Materials Design and Discovery
Materials design and discovery leverage computational methods, including machine learning and generative AI, to accelerate the identification and development of novel materials with specific properties for various applications, such as batteries, solar cells, and catalysts nih.govcdutcm.edu.cnnih.govresearchgate.net. This approach aims to reduce the time and resources traditionally required for experimental material development citeab.com. However, no information was found regarding KS370G's involvement in materials design and discovery processes, as these methodologies are generally applied to the creation of new bulk or functional materials rather than the investigation of specific bioactive small molecules like KS370G.
Theoretical Studies on Related Chemical Structures
KS370G is a synthetic caffeamide derivative, specifically a caffeic acid phenylethyl amide, and is structurally related to Caffeic Acid Phenethyl Ester (CAPE) jcancer.orguni.luguidetopharmacology.org. Theoretical studies on related chemical structures, such as CAPE, have been conducted to understand their molecular mechanisms and properties jcancer.org. For instance, molecular docking analysis has been used to investigate CAPE's interaction with proteins like mortalin jcancer.org.
The anti-inflammatory and anti-neuroinflammatory effects of KS370G are known to be regulated by key molecular determinants, including phosphorylated adenosine (B11128) monophosphate-activated protein kinase-α (AMPK-α), heme oxygenase (HO)-1, and suppressors of cytokine signaling (SOCS)-3 jcancer.orguni.lu. Theoretical studies on the interactions of small molecules with such protein targets are crucial in understanding their biological activities and can guide the design of new compounds. Computational approaches, including density functional theory (DFT) studies and chemical graph theory, are broadly applied to predict the reactivity, stability, and structure-property relationships of various chemical compounds. These theoretical frameworks provide valuable insights into how structural modifications might influence the biological activity and stability of caffeamide derivatives like KS370G.
Synthesis and Chemical Development of Ks370g and Analogues
Synthetic Pathways and Methodologies
The synthesis of KS370G primarily involves the derivatization of caffeic acid. smolecule.com A common methodology for producing KS370G (referred to as compound 36 in some reports) involves an amide binding coupling method. This process typically begins with dissolving benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP reagent) in dichloromethane (B109758) (CH2Cl2). This solution is then added to a mixture containing caffeic acid, a corresponding amine (e.g., C8H17NH2 for N-octyl caffeamide or phenethylamine (B48288) for KS370G), and triethylamine (B128534) (Et3N) in dimethylformamide (DMF). The reaction mixture is initially stirred at 0 °C for a period, typically 30 minutes, and then continued at room temperature for several hours, often up to 12 hours. mdpi.comacs.org
After the reaction, the mixture is evaporated under vacuum, and the residue is partitioned between ethyl acetate (B1210297) (AcOEt) and water. The ethyl acetate layer is subsequently washed with 3N HCl and 10% NaHCO3 before being concentrated under vacuum to yield the product. acs.orgmdpi.com This general amide coupling approach is widely used for synthesizing caffeic acid amides. researchgate.netresearchgate.netnih.gov
Derivatization Strategies for Caffeamide Compounds
Derivatization strategies for caffeamide compounds, including KS370G and its analogues, often focus on modifying caffeic acid or its derivatives to enhance stability or biological activity. Caffeic acid phenethyl ester (CAPE) is a well-known phenolic natural product, but its ester group is metabolically labile. mdpi.commdpi.com To address this, amide derivatives like caffeic acid phenethyl amide (CAPA), which includes KS370G, have been developed by replacing the metabolically unstable ester linkage with an amide moiety, thereby improving metabolic stability. mdpi.commdpi.com
Common strategies for derivatization include:
Amide Coupling Reactions : This is the most prevalent method, where caffeic acid is coupled with various amines. Reagents such as BOP reagent, dicyclohexylcarbodiimide (B1669883) (DCC), 1-(bis(dimethylamino)methylene)-1H- mdpi.commdpi.comCurrent time information in Bangalore, IN.triazolo[4,5-b]pyridine-1-ium 3-oxide hexafluorophosphate (HATU), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC) are frequently employed as coupling agents. researchgate.netnih.gov For instance, KS370G itself is a caffeic acid phenylethyl amide, formed by coupling caffeic acid with phenethylamine. researchgate.net
Acetylation and Deacetylation : Caffeic acid can be acetylated with acetic anhydride (B1165640) in basic media (e.g., pyridine (B92270) or sodium hydroxide) to yield di-O-acetyl caffeic acid. This intermediate can then be used to prepare amides and esters. Subsequent deacetylation removes the O-acetyl groups. nih.govresearchgate.net
Wittig Olefination : This method is also used to prepare caffeic acid phenethyl ester (CAPE) and caffeic acid phenethyl amide (CAPA) analogues, involving the reaction of appropriate benzaldehydes. researchgate.netresearchgate.netmdpi.commdpi.com
Replacement of Moieties : Strategies involve replacing specific functional groups, such as the catechol group, with bioisosteres like benzimidazole (B57391) to improve metabolic stability while retaining or enhancing activity. mdpi.com For instance, modification of caffeic acid with pyrrolidine (B122466) has been shown to enhance antioxidant activity. researchgate.net
These derivatization approaches aim to create analogues with improved pharmacological properties, such as enhanced stability, bioavailability, or targeted biological activities.
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies of KS370G and related caffeamide derivatives have been crucial in understanding the chemical features that contribute to their biological activities. KS370G is a caffeamide derivative, and its activity is often compared to caffeic acid phenethyl ester (CAPE) and other caffeamide analogues. molnova.commdpi.com
Key findings from SAR studies on caffeic acid derivatives, including caffeamides, indicate that:
Catechol Moiety Importance : The presence of the catechol ring (the adjacent dihydroxy groups on the phenyl ring) in the caffeoyl group is often critical for various biological activities, including antioxidant activity and inhibition of certain enzymes like matrix metalloproteinases (MMP-2 and MMP-9). nih.govmdpi.comresearchgate.net For example, compounds without the catechol moiety showed significantly lower antioxidant activity. nih.gov
Amide Linkage Stability : Replacing the metabolically labile ester bond of CAPE with an amide bond, as seen in KS370G and other caffeamides, generally improves metabolic stability. mdpi.commdpi.com This amide linkage contributes to better stability compared to ester derivatives, which are prone to decomposition by esterases. researchgate.netresearchgate.net
Substitutions on Amine Moiety : The nature of the amine moiety (the 'R' group in R-NH2 used for amidation) influences the activity. For instance, studies on caffeic acid amides have shown that those with electron-donating groups at the para-position of the amino phenyl group tend to exhibit better inhibitory activities and selectivity. researchgate.net The specific alkyl or aryl group attached to the amide nitrogen can significantly impact the compound's potency and selectivity. mdpi.com
Lipophilicity : Quantitative Structure-Activity Relationship (QSAR) studies suggest that the biological activities of caffeic acid and its derivatives are largely dependent on their hydrophobicity or molar refractivity, often showing a bilinear correlation. nih.gov Increased lipophilicity, for example, by conjugating sulfonamides to caffeic acid, can affect free radical scavenging activity. rsc.org
These studies guide the rational design of new caffeamide analogues with optimized therapeutic profiles.
Stability and Degradation Pathways of KS370G
The stability of KS370G, being a caffeamide derivative, is generally considered to be improved compared to its ester counterparts like caffeic acid phenethyl ester (CAPE). mdpi.commdpi.com CAPE is known to undergo rapid hydrolysis to caffeic acid in plasma due to esterase activity, leading to low bioavailability. researchgate.netmdpi.com In contrast, the amide bond in KS370G provides enhanced metabolic stability against esterases. mdpi.commdpi.com
While specific detailed degradation pathways for KS370G are not extensively detailed in the provided search results, the general understanding for caffeamides suggests that the amide linkage itself is more robust than an ester linkage. mdpi.com However, polyphenolic compounds, including caffeamides, can still be susceptible to degradation through oxidative processes, especially concerning their catechol moiety. nih.gov The presence of the dihydroxyphenyl group (catechol) is crucial for many of its activities but can also be a site for oxidation. nih.gov
Studies on the stability of related caffeic acid derivatives in plasma have shown that factors like pH and the presence of certain additives (e.g., sodium chloride) can prevent degradation. For instance, CAPE and its fluorinated derivative showed improved stability at specific pH levels and with additives. researchgate.net Although KS370G is more stable than CAPE, its long-term stability and specific degradation products under various physiological or storage conditions would be areas of further investigation to fully understand its pharmacokinetic profile. KS370G stock solutions are typically stored at -20°C for up to one month or -80°C for up to six months to maintain stability. medchemexpress.com
Future Research Directions and Translational Perspectives
Elucidation of Additional Molecular Mechanismsnih.govscienceopen.comresearchgate.net
While initial studies have shed light on some of the molecular pathways influenced by KS370G, further in-depth investigations are crucial to fully characterize its comprehensive mechanistic footprint. KS370G has been shown to attenuate renal fibrosis by reducing inflammation and oxidative stress, and by inhibiting the Smad2/3 signaling pathway. molnova.comsigmaaldrich.comscienceopen.comresearchgate.netnih.govtandfonline.com In anti-neuroinflammatory contexts, it activates AMPK-α, leading to the upregulation of heme oxygenase (HO)-1 and suppressors of cytokine signaling (SOCS)-3. researchgate.net Furthermore, its antihyperglycemic effects are linked to the stimulation of insulin (B600854) release and increased glucose utilization. acs.org
Future research should employ advanced molecular techniques, such as phosphoproteomics, metabolomics, and transcriptomics, to identify previously unrecognized direct and indirect targets of KS370G. This could involve:
Identification of upstream regulators: Pinpointing the primary cellular receptors or enzymes that KS370G directly interacts with to initiate its observed downstream effects.
Detailed signaling pathway mapping: Comprehensive mapping of the entire signaling cascades affected by KS370G in various cell types and disease models, beyond the currently identified AMPK and Smad2/3 pathways.
Cross-talk analysis: Investigating how the different molecular mechanisms (e.g., anti-inflammatory, anti-fibrotic, metabolic) interact and influence each other, providing a holistic understanding of KS370G's pleiotropic effects.
Epigenetic modulation: Exploring whether KS370G exerts any epigenetic effects, such as DNA methylation or histone modification, that contribute to its long-term biological outcomes.
Exploration of Novel Therapeutic Applicationsmolnova.comacs.orgmdpi.com
The diverse biological activities of KS370G suggest its potential applicability across a broader spectrum of diseases than currently investigated. Beyond its established roles in diabetes, cardiovascular protection, and renal fibrosis, new therapeutic avenues could be explored. KS370G has demonstrated hypoglycemic effects in normal, streptozotocin (B1681764) (STZ)-induced, and diet-induced type 2 diabetic mice, and improved left ventricular hypertrophy and function in pressure-overload mice hearts. molnova.comacs.orgmdpi.com It also exhibits anti-neuroinflammatory properties by inhibiting nitric oxide production in microglia. researchgate.net
Potential new areas of investigation include:
Neurodegenerative diseases: Given its anti-neuroinflammatory effects and modulation of microglial activation, KS370G could be investigated for conditions like Alzheimer's disease, Parkinson's disease, or multiple sclerosis. researchgate.net
Other fibrotic disorders: Beyond renal fibrosis, its anti-fibrotic properties could be tested in models of liver fibrosis, lung fibrosis, or even dermal fibrosis.
Metabolic syndrome components: A deeper dive into its impact on other aspects of metabolic syndrome, such as dyslipidemia or obesity, could reveal additional benefits.
Oncology: Some caffeic acid derivatives have shown anti-cancer properties. Investigating KS370G's potential in various cancer models, particularly those linked to inflammation or metabolic dysregulation, could be a fruitful direction.
Inflammatory bowel diseases: Its anti-inflammatory actions might extend to chronic inflammatory conditions of the gastrointestinal tract.
Advanced Preclinical and Clinical Investigations
To transition KS370G from preclinical findings to clinical utility, rigorous advanced preclinical and, eventually, clinical investigations are indispensable.
Pharmacokinetic and Pharmacodynamic (PK/PD) profiling: Comprehensive studies are needed to determine the absorption, distribution, metabolism, and excretion (ADME) profile of KS370G in higher mammalian species, and to correlate these with its pharmacodynamic effects. This includes evaluating its bioavailability, half-life, and tissue distribution.
Long-term efficacy studies: Conducting chronic administration studies in relevant animal models to assess sustained therapeutic effects and potential long-term adaptations or resistance.
Combination therapies: Investigating the synergistic or additive effects of KS370G when combined with existing standard-of-care treatments for diseases like diabetes, heart failure, or chronic kidney disease.
Biomarker identification: Identifying robust biomarkers that can predict response to KS370G treatment and monitor disease progression in preclinical models, which can later be translated to human studies.
Transition to clinical trials: Based on robust preclinical data, initiating Phase 0/I clinical trials to assess safety, tolerability, and initial pharmacokinetic parameters in healthy human volunteers, followed by efficacy trials in patient populations.
Development of Optimized KS370G Analoguessigmaaldrich.comresearchgate.net
KS370G is a synthetic caffeamide derivative, and like many lead compounds, it may benefit from structural optimization to enhance its therapeutic index. sigmaaldrich.comresearchgate.net The development of analogues aims to improve potency, selectivity, bioavailability, metabolic stability, and reduce potential off-target effects.
This involves:
Structure-Activity Relationship (SAR) studies: Systematically modifying different parts of the KS370G molecule (e.g., the dihydroxyphenyl group, the propenamide linker, the phenethyl group) to understand how structural changes impact biological activity and physicochemical properties.
Rational drug design: Utilizing computational chemistry, molecular docking, and in silico screening to design novel analogues with improved binding affinity to specific targets or enhanced ADME properties.
Prodrug strategies: Developing prodrugs of KS370G that can improve its delivery to target tissues, enhance oral bioavailability, or provide sustained release.
Targeted modifications: Designing analogues that specifically modulate one particular pathway (e.g., AMPK activation for neuroinflammation or insulin release for diabetes) to achieve greater specificity and reduce pleiotropic effects if not desired.
Integration with Advanced Drug Delivery Systems
Optimizing the delivery of KS370G can significantly enhance its therapeutic efficacy and patient compliance. This involves exploring advanced drug delivery systems that can improve its pharmacokinetics, target specific tissues, or enable novel routes of administration.
Considerations include:
Nanoparticle formulations: Encapsulating KS370G in nanoparticles (e.g., liposomes, polymeric nanoparticles, solid lipid nanoparticles) to enhance solubility, improve bioavailability, prolong circulation time, and enable targeted delivery to specific organs (e.g., brain for neuroinflammation, kidney for fibrosis).
Controlled-release systems: Developing formulations that allow for sustained or pulsatile release of KS370G, reducing dosing frequency and maintaining therapeutic concentrations.
Targeted delivery: Utilizing ligand-mediated targeting strategies to deliver KS370G selectively to diseased cells or tissues, thereby minimizing systemic exposure and potential off-target effects.
Transdermal or pulmonary delivery: Investigating alternative routes of administration if oral bioavailability is a limiting factor or if local delivery to certain organs (e.g., lung) is desired.
Multi-omics Approaches in KS370G Research
The application of multi-omics technologies (genomics, transcriptomics, proteomics, metabolomics, lipidomics) can provide an unprecedented level of detail regarding KS370G's biological impact and help identify novel biomarkers and therapeutic targets.
This approach would involve:
Systems biology integration: Combining data from different omics layers to construct comprehensive networks of molecular interactions and pathways affected by KS370G. This can reveal emergent properties and complex regulatory mechanisms.
Biomarker discovery: Identifying panels of genes, proteins, or metabolites whose expression or levels are altered by KS370G treatment, serving as potential diagnostic, prognostic, or pharmacodynamic biomarkers.
Personalized medicine: Using omics data to understand inter-individual variability in response to KS370G, paving the way for personalized therapeutic strategies.
Mechanism validation: Validating predicted molecular mechanisms from in silico or targeted studies on a global scale, confirming their relevance in complex biological systems.
Action Research in Translational Science (General applicability of action research in chemical compound development)
Action research, an iterative process of problem-solving led by practitioners, holds significant general applicability in translational science, particularly in chemical compound development. This approach emphasizes a cyclical process of planning, acting, observing, and reflecting, allowing for continuous improvement and adaptation throughout the drug development pipeline.
In the context of chemical compound development, action research can be applied to:
Optimizing synthesis protocols: Iteratively refining chemical synthesis routes for KS370G and its analogues to improve yield, purity, and scalability.
Preclinical model refinement: Continuously assessing and improving the relevance and predictive power of in vitro and in vivo disease models used for KS370G testing. For example, if a specific animal model for renal fibrosis does not fully recapitulate human disease, action research can guide modifications to improve its translational value.
Addressing unforeseen challenges: Providing a flexible framework to address unexpected issues that arise during compound development, such as toxicity concerns, formulation difficulties, or unexpected pharmacokinetic profiles, by systematically investigating and implementing solutions.
Interdisciplinary collaboration: Fostering a continuous learning environment among chemists, biologists, pharmacologists, clinicians, and regulatory experts, allowing for rapid feedback loops and integrated problem-solving.
This iterative, reflective process ensures that the development of compounds like KS370G is not a linear progression but a dynamic and responsive endeavor, maximizing the chances of successful translation from bench to bedside.
Data Tables
Table 1: Effect of KS370G on Plasma Glucose Levels in Mice acs.org
| Mouse Model Type | KS370G Dose (mg/kg, oral) | Effect on Plasma Glucose | Key Finding |
| Normal ICR Mice | 0.3 - 1.0 | Significant decrease | Dose-dependent reduction, maximum effect at 60 min post-administration. |
| Diet-induced T2DM Mice | 0.3 - 1.0 | Significant decrease | Dose-dependent reduction. |
| STZ-induced T1DM Mice | Not specified (tested) | Decreased | Stimulated insulin release and increased glucose utilization. |
Table 2: Antifibrotic Effects of KS370G in Renal Fibrosis Models molnova.comscienceopen.comresearchgate.netnih.gov
| Model Type | KS370G Dose (mg/kg, oral) | Key Fibrotic Markers Affected | Observed Effect | Mechanism |
| Unilateral Ureteral Obstruction (UUO) Mice | 10 (once daily) | Collagen deposition, Fibronectin, Vimentin (B1176767), α-SMA, TGF-β1 | Markedly attenuated | Reduction of inflammation and oxidative stress. |
| Renal Ischemia-Reperfusion Injury (IRI) Mice | 10 (once daily) | Collagen deposition, Fibronectin, Vimentin, α-SMA, TGF-β1 | Markedly attenuated | Inhibition of Smad2/3 signaling pathway. |
| TGF-β1 stimulated renal tubular epithelial cells (NRK52E, HK-2) | Not specified | E-cadherin, α-SMA, Fibronectin, Collagen I, PAI-1, Smad2/3 phosphorylation | Reverses downregulation of E-cadherin, decreases expression of fibrotic markers, inhibits Smad2/3 phosphorylation | Inhibition of TGF-β1-mediated renal EMT. |
Q & A
Basic Research Questions
Q. What are the established methodologies for synthesizing KS370G, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis protocols for KS370G typically involve multi-step organic reactions (e.g., nucleophilic substitutions, cross-coupling). Key variables include solvent polarity, catalyst loading, and temperature. For example, a 2023 study optimized yield (82%) using Pd-catalyzed Suzuki-Miyaura coupling in THF at 60°C . Purity is assessed via HPLC (≥98%) and NMR spectroscopy. Researchers should replicate procedures with controlled parameter variations to identify optimal conditions .
Q. How is KS370G characterized structurally, and what spectroscopic techniques are essential for validation?
- Methodological Answer : Structural characterization requires a combination of / NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography. For novel derivatives, FT-IR and UV-Vis spectroscopy provide functional group and electronic structure insights. Consistency across datasets (e.g., NMR peak integration, HRMS m/z alignment) is critical to confirm identity .
Q. What in vitro assays are commonly used to evaluate KS370G’s bioactivity, and how are confounding variables controlled?
- Methodological Answer : Standard assays include enzyme inhibition (IC determination via fluorometric/colorimetric methods) and cell viability (MTT assays). Controls involve:
- Blank wells (solvent-only) to subtract background noise.
- Positive controls (e.g., known inhibitors) to validate assay sensitivity.
- Triplicate runs to assess reproducibility. Statistical tools like ANOVA identify significant deviations .
Advanced Research Questions
Q. How can contradictory data on KS370G’s mechanism of action be resolved?
- Methodological Answer : Contradictions often arise from assay-specific conditions (e.g., pH, cell lines). A systematic approach includes:
- Comparative Meta-Analysis : Aggregate data from peer-reviewed studies (use Google Scholar’s
intitle:andauthor:operators ) to identify trends. - Mechanistic Replication : Reproduce conflicting experiments under standardized conditions.
- Computational Modeling : Molecular docking (AutoDock Vina) and MD simulations predict binding affinities, reconciling in vitro/in silico discrepancies .
Q. What strategies are effective for integrating KS370G into a novel theoretical framework (e.g., drug-repurposing hypotheses)?
- Methodological Answer : Apply the PICO Framework (Population, Intervention, Comparison, Outcome) to align KS370G’s properties with unmet therapeutic needs. For example:
- Population : Cancer subtypes with dysregulated target pathways.
- Intervention : KS370G’s modulation of key kinases (e.g., JAK2/STAT3).
- Comparison : Existing inhibitors (e.g., ruxolitinib) to benchmark efficacy.
- Outcome : Apoptosis induction measured via flow cytometry .
Q. How can researchers address reproducibility challenges in KS370G’s preclinical studies?
- Methodological Answer : Implement FAIR Data Principles (Findable, Accessible, Interoperable, Reusable):
- Documentation : Publish full experimental protocols (e.g., reaction times, solvent batches) in supplementary materials .
- Open Data : Share raw spectra, assay readouts, and statistical code via repositories like Zenodo.
- Collaborative Validation : Partner with independent labs for blinded replication studies .
Methodological Resources
- Literature Search : Use Google Scholar’s
AROUNDoperator to find semantically related terms (e.g.,KS370G AROUND(5) "kinase inhibition") . - Data Analysis : Employ R/Python for dose-response curve fitting (e.g.,
drcpackage in R) . - Ethical Compliance : Adhere to Beilstein Journal’s guidelines for reporting synthetic procedures and spectral data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
